Bienvenue dans la boutique en ligne BenchChem!

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone

Triazole regioisomerism Bromodomain binding Molecular recognition

This 2H-1,2,3-triazole–piperidine–ethanone hybrid (CAS 2200648-23-1) delivers unambiguous N2-regioisomer geometry absent in common 1H-triazole or click-chemistry mixtures. The 4-bromophenyl group provides a halogen-bond donor for kinase hinge engagement and a synthetic handle for Suzuki-Miyaura diversification. Choose this scaffold when regioisomer identity and para-bromo substitution are critical for SAR reproducibility, bromodomain selectivity engineering, or antifungal lead optimization.

Molecular Formula C15H17BrN4O
Molecular Weight 349.232
CAS No. 2200648-23-1
Cat. No. B2544147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone
CAS2200648-23-1
Molecular FormulaC15H17BrN4O
Molecular Weight349.232
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C15H17BrN4O/c16-13-3-1-12(2-4-13)11-15(21)19-9-5-14(6-10-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,9-11H2
InChIKeyGQQQKWIGOAIIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone (CAS 2200648-23-1): Compound Class and Key Procurement Identifiers


1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone (CAS 2200648-23-1) is a synthetic heterocyclic small molecule composed of a 2H-1,2,3-triazole ring N-linked to a piperidine core, which is further N-acylated with a 4-bromophenylacetyl moiety [1]. Its molecular formula is C₁₅H₁₇BrN₄O (MW 349.23 g/mol), and it belongs to the broader class of triazole–piperidine hybrid compounds that have attracted interest as privileged scaffolds in medicinal chemistry and chemical biology probe development . The compound is catalogued in the ZINC15 database (ZINC000253416861) and is commercially available from multiple suppliers as a research-grade building block, typically at ≥95% purity [2].

Why Generic In-Class Substitution Fails for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone (CAS 2200648-23-1)


Triazole–piperidine–ethanone hybrids cannot be treated as interchangeable commodities because minor structural perturbations—triazole regioisomerism (2H- vs 1H-1,2,3-triazole), para-halogen identity on the phenylacetyl ring, and N-acyl vs N-sulfonyl linker chemistry—profoundly alter electronic distribution, molecular recognition, and physicochemical properties [1]. The 2H-1,2,3-triazole isomer in this compound exhibits a distinct dipole moment and hydrogen-bond-acceptor profile compared to the 1H-regioisomer, which directly impacts target engagement in bromodomain and kinase binding sites where triazole nitrogen positioning dictates affinity and selectivity [2]. Furthermore, the 4-bromophenyl group provides a unique combination of lipophilicity (computed logP ≈ 1.82) and halogen-bond donor capacity that cannot be replicated by chloro, fluoro, or unsubstituted phenyl analogs, making blind substitution a direct risk to SAR reproducibility and hit validation integrity [3].

Quantitative Differentiation Evidence for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone (CAS 2200648-23-1) vs. Closest Analogs


2H- vs 1H-Triazole Regioisomerism: Physicochemical and Target-Engagement Divergence

The 2H-1,2,3-triazole isomer (target compound) displays a fundamentally different electronic distribution and hydrogen-bond-acceptor geometry compared to the 1H-1,2,3-triazole regioisomer [1]. In the 2H-isomer, both N2 and N3 nitrogen atoms are available for H-bond acceptance with a geometry distinct from the 1H-isomer's N3-only acceptor profile. This affects molecular recognition in bromodomain binding pockets: triazole-piperidine compounds in ChEMBL show that triazole positioning alters BRD4 BD1 binding affinity by 5- to 15-fold (Kd range from 300 nM to >10 µM depending on triazole substitution pattern) [2]. The 1H-regioisomer counterpart, 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone, shares the identical molecular formula but is predicted to have a different dipole moment vector and distinct binding pose .

Triazole regioisomerism Bromodomain binding Molecular recognition Chemical probe design

Para-Bromophenyl vs Para-Fluorophenyl Substitution: Lipophilicity and Halogen-Bonding Capacity Differentiation

The 4-bromophenyl group in the target compound confers distinct physicochemical properties compared to the 4-fluorophenyl analog (CAS 2199016-24-3). Computationally predicted logP for the 4-Br compound is 1.82, compared to an expected logP of approximately 1.2–1.4 for the 4-F analog [1][2]. This ~0.4–0.6 logP unit increase translates to approximately 2.5–4× higher lipophilicity, directly affecting membrane permeability, plasma protein binding, and non-specific binding profiles in cellular assays. The bromine atom also serves as a significantly stronger halogen-bond donor (σ-hole magnitude) than fluorine, enabling specific orthogonal interactions with backbone carbonyls in protein binding pockets—a feature absent in the fluoro and des-halogen analogs [3].

Halogen bonding Lipophilicity logP Metabolic stability SAR

N-Acyl vs N-Aryl vs N-Sulfonyl Linker Chemistry: Conformational and Metabolic Stability Implications

The target compound features an N-acyl (ethanone) linker connecting the piperidine to the 4-bromophenyl group, which provides a distinct conformational profile compared to directly N-arylated piperidines or N-sulfonyl analogs. The ethanone linker introduces an sp³ methylene carbon between the carbonyl and the aryl ring, creating a flexible 2-carbon spacer that allows the bromophenyl ring to adopt multiple low-energy conformations—a feature absent in directly N-arylated piperidine analogs where the aryl ring is conformationally restricted [1]. Patent literature on triazolylpiperidine derivatives explicitly distinguishes N-acyl substitution patterns from N-sulfonyl and N-aryl variants as chemically distinct series with divergent biological profiles [2].

Amide bond Conformational flexibility Metabolic stability Piperidine linker Chemical topology

Molecular Complexity and Synthetic Tractability: A Balance for Fragment Elaboration

With a molecular weight of 349.23 Da, 21 heavy atoms, and a fraction sp³ of 0.33, this compound occupies a strategic intermediate space between fragment (MW < 300) and lead-like (MW < 500) chemical space [1]. Compared to the simpler des-bromophenyl analog 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)ethanone (CAS 2199062-55-8, MW 194.23, only 13 heavy atoms), the target compound adds the 4-bromophenylacetyl group, which contributes approximately 155 Da of molecular weight and introduces the key aromatic halogen pharmacophore while retaining sufficient simplicity for further elaboration [2]. This positions it as a superior starting point for fragment-growth campaigns compared to both the overly minimal des-bromo analog and the overly complex tri-substituted triazole derivatives that dominate patent literature [3].

Fragment-based drug discovery Building block Synthetic tractability Molecular complexity Scaffold hopping

Predicted ADME and Drug-Likeness Profile: Quantitative Differentiation from Close Halogen Analogs

The target compound satisfies key drug-likeness criteria by computational assessment: MW < 500, logP < 5, H-bond acceptors < 10, and tPSA < 140 Ų, placing it within both Lipinski and Veber compliant space [1]. The 4-Br substitution yields a computed logP of 1.82, which falls within the optimal range (1–3) for oral bioavailability, while the 4-Cl analog is predicted at logP ~1.6–1.8 (also acceptable) and the 4-F analog at ~1.2–1.4 (lower, potentially reducing membrane permeation rate). The tPSA of 50 Ų is identical across all three halogen variants, indicating equivalent hydrogen-bonding capacity. However, the bromine atom introduces a higher molecular refractivity (MR) contribution, which correlates positively with van der Waals interactions in hydrophobic binding pockets [2].

Drug-likeness ADME prediction Lipinski rules Veber rules Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone (CAS 2200648-23-1)


Bromodomain and Epigenetic Reader Domain Chemical Probe Development

Based on class-level evidence that triazole-piperidine compounds engage BRD4 bromodomains with measurable affinities (Kd values ranging from 300 nM to >10 µM depending on substitution) [1], this compound is well-suited as a starting scaffold for developing selective bromodomain inhibitors. Its 2H-triazole geometry distinguishes it from the more common 1H-triazole series, offering a novel vector for selectivity engineering against the BET bromodomain family (BRD2/3/4/T) and non-BET bromodomains (CBP/P300).

Kinase Inhibitor Fragment Elaboration with Halogen-Bonding Optimization

The 4-bromophenyl group provides a halogen-bond donor capable of engaging backbone carbonyls in kinase hinge regions—a validated design strategy in kinase inhibitor development [2]. The compound's moderate molecular weight (349 Da) and 4-bromophenyl synthetic handle permit rapid diversification via Suzuki-Miyaura cross-coupling to generate focused libraries for kinase selectivity profiling, while the ethanone linker offers conformational flexibility suitable for Type II and Type III kinase inhibitor design.

SAR Studies Requiring Regioisomerically Pure 2H-1,2,3-Triazole Building Blocks

For research programs where triazole regioisomer identity is critical (e.g., differentiating 2H- vs 1H-triazole binding modes in 14-3-3 protein-protein interaction inhibitors or in click-chemistry-derived probe molecules), this compound provides a defined 2H-triazole reference standard [3]. Its unambiguous N2-substitution pattern eliminates the regioisomeric ambiguity inherent in many CuAAC click-chemistry products, enabling clean SAR interpretation and serving as an authentic analytical standard for HPLC method development.

Antimicrobial and Antifungal Lead Optimization Leveraging Halogen-Substituted Triazole-Piperidine Scaffolds

Triazole-piperidine hybrids have documented antifungal and antibacterial activity against clinically relevant pathogens, with MIC values reported in the low micromolar range for structurally related compounds [1]. The 4-bromophenyl group may enhance membrane penetration in fungal pathogens where ergosterol-rich membranes favor moderately lipophilic compounds. The scaffold can serve as a core for further optimization of CYP51 or alternative antifungal target engagement.

Quote Request

Request a Quote for 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.